N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide
Description
N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[55]undecane-9-carboxamide is a complex organic compound characterized by its intricate molecular structure
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN2O2/c21-17-3-1-2-15(12-17)16-13-18(14-16)22-19(24)23-8-4-20(5-9-23)6-10-25-11-7-20/h1-3,12,16,18H,4-11,13-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDBBABBZQVWGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CCOCC2)C(=O)NC3CC(C3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves multiple steps, starting with the formation of the cyclobutyl core. This is often achieved through a cyclization reaction, followed by the introduction of the fluorophenyl group. Subsequent steps may include the formation of the spirocyclic structure and the final carboxamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide may be used to study molecular interactions and pathways. Its fluorophenyl group can be particularly useful in fluorescence-based assays.
Medicine: This compound has potential applications in drug discovery and development. Its structural complexity allows it to interact with various biological targets, making it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties may enhance the performance of certain products.
Mechanism of Action
The mechanism by which N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide exerts its effects involves interactions with specific molecular targets. The fluorophenyl group can bind to receptors or enzymes, influencing biological pathways. The exact mechanism may vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
3-Oxa-9-azaspiro[5.5]undecane hydrochloride
3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid tert-butyl ester
Uniqueness: N-[3-(3-fluorophenyl)cyclobutyl]-3-oxa-9-azaspiro[5.5]undecane-9-carboxamide stands out due to its unique fluorophenyl group, which can impart distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields. Its complex structure and diverse applications make it a valuable compound for research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
